Influenza Hemagglutinin (HA) Peptide

Overview

Description

Influenza Hemagglutinin (HA) is the most abundant glycoprotein on the influenza virus surface . It plays a crucial role in the early stage of virus infection by binding the virus to cell surface receptors and mediating liberation of the viral genome into the cytoplasm through membrane fusion .

Synthesis Analysis

The antigenicity of the fusion region of the influenza virus hemagglutinin (HA) has been studied. Two peptides, comprising the fusion region (residues 1-11 of the HA2 part of HA) of strain A and strain B influenza virus, were synthesized and their abilities to bind rabbit, goat, and human anti-influenza antibodies were determined .Molecular Structure Analysis

High-resolution structures of seven Influenza A H1N1 Hemagglutinins have been characterized . The analysis revealed conserved receptor binding residues in all structures. Amino acid conservation is more prevalent on the stalk than the receptor binding domain (RBD; also called the head domain), allowing the virus to escape from antibodies targeting the RBD .Chemical Reactions Analysis

Influenza HA promotes viral entry by engaging the receptor and mediating virus-host membrane fusion . The influenza virus fusion process is promoted by hemagglutinin (HA), a glycoprotein that contains three identical monomers composed of two polypeptide chains (HA1 and HA2) .Physical And Chemical Properties Analysis

Hemagglutinin (HA) is the most abundant glycoprotein on the influenza virus surface . Influenza HA promotes viral entry by engaging the receptor and mediating virus-host membrane fusion .Scientific Research Applications

Epitope Tagging

The HA peptide is recognized by the mouse monoclonal antibody Anti-HA (clone 12CA5) and is commonly used in epitope tagging applications. This sequence was originally identified as a major epitope of influenza hemagglutinin, which is a surface glycoprotein required for the infectivity of the human influenza virus .

Competitive Elution of Fusion Proteins

HA peptide is a synthetic peptide used to competitively elute fusion proteins containing the influenza hemagglutinin (HA) tag bound to immobilized anti-HA affinity resins .

Tissue Engineering and Regenerative Medicine

Recent efforts have been made in developing HA-based hydrogels as extracellular matrix (ECM)-mimetic scaffolds and bio-inspired functional biomaterials in the fields of tissue engineering and regenerative medicine .

Anticancer Drug Delivery

HA modification has been found to effectively reduce the number of malignant metastatic lung nodules. By linking HA to antitumor drugs using different modified molecules, various HA-based prodrugs can be designed for targeted drug delivery .

Design of Fluorescence Probes

Synthetic peptide-based fluorescence probes have been designed for turn-on detection of hyaluronan (HA), utilizing synthetic HA-binding peptides coupled with environment-sensitive fluorophores .

Mechanism of Action

Target of Action

The primary target of the Influenza Hemagglutinin (HA) Peptide is the Influenza A virus . The HA peptide plays a critical role in the viral life cycle by mediating entry into target cells .

Mode of Action

The HA peptide exploits the lowering of the pH in the endosomal compartment to initiate a series of conformational changes that promote access of the viral genetic material to the cytoplasm, and hence viral replication . When the virus is subjected to low pH in the endosome, the HA protein partially unfolds and changes conformation, exposing the fusion initiation region (FIR). A 16 amino acid peptide sequence derived from the fusion initiation region of the HA protein has shown effective inhibition of influenza virus infection .

Biochemical Pathways

The HA peptide affects the viral life cycle by interfering with the process of viral entry into host cells. It does this by binding to sialic acid on the surface of host epithelial cells and mediating fusion between the virus envelope and endosome membrane for the release of viral genomes into the cytoplasm .

Pharmacokinetics

The pharmacokinetics of therapeutic peptides like the HA peptide are unique compared to large proteins or small molecule drugs. Unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

The result of the HA peptide’s action is the inhibition of influenza virus infection. By binding to the HA protein and preventing its conformational changes, the HA peptide effectively blocks the virus from entering host cells and releasing its genetic material .

Action Environment

The action of the HA peptide is highly dependent on the pH of its environment. The peptide exploits the acidification of the endosome (pH ∼5) to trigger its mode of action . Environmental factors such as pH can significantly influence the peptide’s action, efficacy, and stability.

Safety and Hazards

Future Directions

The incessant accumulation of knowledge on the structural biology of HA over several decades has facilitated the design and development of novel therapeutics and vaccines . The use of computationally optimized broadly reactive antigen (COBRA) hemagglutinin (HA) proteins is a promising vaccine strategy to protect against a wide range of current and future influenza viruses .

properties

IUPAC Name |

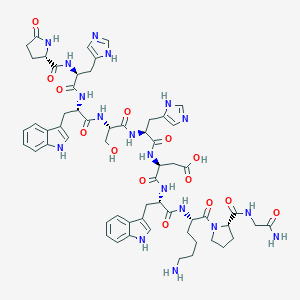

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79)/t28-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLSXIKZNLPZJJ-TXZCQADKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H67N9O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437019 | |

| Record name | Influenza Hemagglutinin (HA) Peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1102.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Influenza Hemagglutinin (HA) Peptide | |

CAS RN |

92000-76-5 | |

| Record name | Influenza Hemagglutinin (HA) Peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Influenza Hemagglutinin (HA) peptide interact with its target, the major histocompatibility complex class II (MHCII) molecule?

A1: HA peptide binds to the peptide-binding groove of MHCII molecules. This interaction is crucial for the presentation of HA peptide to T cell receptors (TCRs) on CD4+ T cells, initiating an immune response. [, ] The specific interactions between the HA peptide and the MHCII molecule are influenced by the amino acid sequences of both the peptide and the MHCII molecule. [, ]

Q2: Can you describe the structural features of the HA peptide that are important for binding to MHCII?

A2: The affinity of HA peptide for MHCII is influenced by specific amino acid residues that serve as anchor points within the peptide-binding groove. [, ] These anchor residues interact with pockets within the MHCII molecule. [] Additionally, the overall conformation of the HA peptide within the binding groove, which can be affected by amino acid substitutions, also influences TCR recognition. []

Q3: Is the binding of HA peptide to MHCII sufficient for T cell activation?

A3: While necessary, binding of the HA peptide to MHCII is not sufficient for T cell activation. The TCR on the surface of the T cell must also interact with the HA peptide-MHCII complex. [, , ] This interaction is highly specific, and even small changes in the HA peptide sequence or the MHCII molecule can affect TCR recognition. [, ]

Q4: Have any studies investigated the structure of the HA peptide-MHCII-TCR complex?

A4: Yes, X-ray crystallography studies have determined the structure of the complex formed between the HA1.7 TCR, HLA-DR1 (an MHCII molecule), and the HA peptide. [] This structure revealed key interactions between the TCR and both the HA peptide and the MHCII molecule, providing insights into the molecular basis of T cell recognition.

Q5: Does the sequence of the MHCII molecule influence the immune response to HA peptide?

A5: Yes, MHCII molecules exhibit polymorphism, meaning there are variations in their peptide-binding groove amino acid sequences. [, ] These variations influence the affinity of different HA peptide variants for the MHCII molecule and can affect the repertoire of T cells that can recognize the complex. [, ] For example, a study showed that while a specific TCR was cross-reactive for HA presented by both DR1 and DR4 MHCII molecules, other HA-specific TCRs were sensitive to these changes. []

Q6: Is there a way to enhance the stability of the HA peptide-MHCII complex for research or therapeutic purposes?

A6: Yes, researchers have successfully stabilized the complex by covalently linking the HA peptide to the TCR. [] This approach increases the local concentration of the interacting proteins once the peptide is loaded onto the MHC molecule, enhancing complex stability.

Q7: What are the typical applications of synthetic HA peptides in research?

A7: Synthetic HA peptides are frequently used: * To generate antibodies specific to HA, which are valuable tools for research and diagnostics. [, ]* To investigate the immune response to influenza infection, including the identification of T cell epitopes. [, , ]* As a model system for studying peptide-MHC interactions and T cell recognition. [, , ]

Q8: Are there any techniques for isolating and characterizing HA peptide-specific T cells?

A8: Yes, MHC class II tetramers loaded with specific HA peptides have been successfully used to identify and quantify HA peptide-specific CD4+ T cells from peripheral blood. [] This approach allows researchers to track the immune response to influenza infection or vaccination.

Q9: Can you describe an example of using HA peptide to develop an immunoassay?

A9: Researchers have successfully developed an enzyme-multiplied immunoassay technique (EMIT) based on the conjugation of a cysteine-modified HA peptide to glucose-6-phosphate dehydrogenase, a reporter enzyme. [] This assay demonstrated high sensitivity for detecting HA peptide and shows promise for broader applications in detecting biotoxins and infectious diseases.

Q10: What analytical techniques are commonly used to study HA peptide and its interactions?

A10: Several analytical methods are employed to study HA peptide:* High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to determine the purity and molecular weight of synthesized HA peptides. [, ]* Circular dichroism (CD) spectroscopy is applied to analyze the secondary structure of HA peptides and monitor conformational changes upon interaction with other molecules or under different conditions. [, ]* Fluorescence spectroscopy is used to study the interaction of HA peptides with lipid membranes, providing information about peptide binding, insertion, and membrane disruption. [, ]* Surface plasmon resonance (SPR) is a valuable tool for real-time monitoring of interactions between HA peptide and its binding partners, such as MHC molecules, antibodies, or antiviral agents. [, ]

Q11: What is the significance of studying the immunogenicity of HA peptide?

A11: Understanding how the immune system responds to HA peptide is crucial for vaccine development. [] Factors like peptide length, sequence variations, and the presence of adjuvants can impact the type and strength of the immune response elicited by HA peptide. [, , , , ]

Q12: Are there any concerns regarding the stability of HA peptide under different conditions?

A13: The stability of HA peptide can be influenced by factors like pH, temperature, and the presence of enzymes. [] Specific formulations and storage conditions may be necessary to maintain its integrity and prevent degradation. []

Q13: What ethical considerations are associated with research involving HA peptide and influenza viruses?

A14: Ethical considerations involve ensuring responsible research practices when working with influenza viruses, especially highly pathogenic strains. [] Adherence to biosafety guidelines, appropriate containment procedures, and ethical review board approval are essential. []

Q14: Are there environmental concerns related to the production, use, and disposal of HA peptide and related materials?

A15: While HA peptides themselves may not pose significant environmental risks, the production and disposal of materials used in their synthesis, formulation, and administration should adhere to environmental regulations. [] Implementing green chemistry principles and responsible waste management strategies can minimize the environmental impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.